molecular formula C29H35Cl4N4NaO6S2 B12755727 Sodium hydrogen 5,6-dichloro-2-(3-(5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(4-sulphonatobutyl)-1H-benzimidazolium CAS No. 53841-40-0

Sodium hydrogen 5,6-dichloro-2-(3-(5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(4-sulphonatobutyl)-1H-benzimidazolium

Cat. No.: B12755727
CAS No.: 53841-40-0
M. Wt: 764.5 g/mol
InChI Key: DXMKWPYQUMQTJI-UHFFFAOYSA-M
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Description

EINECS 258-821-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which serves as a reference for regulatory and safety information.

Preparation Methods

The preparation methods for EINECS 258-821-7 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.

    Reaction Conditions: The reactions are carried out under controlled temperature, pressure, and pH conditions to ensure optimal results. Common reagents used in these reactions include acids, bases, and organic solvents.

    Industrial Production: Large-scale production involves the use of reactors and other industrial equipment to produce the compound in bulk.

Chemical Reactions Analysis

EINECS 258-821-7 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of the compound.

    Substitution: Substitution reactions occur when one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EINECS 258-821-7 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the production of more complex molecules.

    Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may also be used in assays and experiments to investigate its effects on living organisms.

    Medicine: The compound has potential applications in the development of pharmaceuticals and therapeutic agents. It may be studied for its pharmacological properties and potential health benefits.

    Industry: In industrial applications, EINECS 258-821-7 is used in the production of materials, chemicals, and other products.

Mechanism of Action

The mechanism of action of EINECS 258-821-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

EINECS 258-821-7 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

By comparing these compounds, researchers can better understand the unique properties and potential advantages of EINECS 258-821-7 in various applications.

Properties

CAS No.

53841-40-0

Molecular Formula

C29H35Cl4N4NaO6S2

Molecular Weight

764.5 g/mol

IUPAC Name

sodium;4-[(2Z)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-7,7a-dihydrobenzimidazol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C29H36Cl4N4O6S2.Na/c1-3-34-24-16-20(30)22(32)18-26(24)36(12-5-7-14-44(38,39)40)28(34)10-9-11-29-35(4-2)25-17-21(31)23(33)19-27(25)37(29)13-6-8-15-45(41,42)43;/h9-11,16-18,27H,3-8,12-15,19H2,1-2H3,(H-,38,39,40,41,42,43);/q;+1/p-1

InChI Key

DXMKWPYQUMQTJI-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC(=C(CC2N(/C1=C/C=C/C3=[N+](C4=CC(=C(C=C4N3CC)Cl)Cl)CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-])Cl)Cl.[Na+]

Canonical SMILES

CCN1C2=CC(=C(CC2N(C1=CC=CC3=[N+](C4=CC(=C(C=C4N3CC)Cl)Cl)CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

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